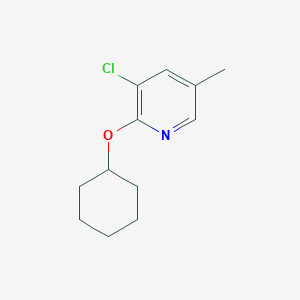

3-Chloro-2-(cyclohexyloxy)-5-methylpyridine

Description

3-Chloro-2-(cyclohexyloxy)-5-methylpyridine is a substituted pyridine derivative featuring a chlorine atom at position 3, a cyclohexyloxy group at position 2, and a methyl group at position 3. This compound is part of a broader class of halogenated pyridines, which are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science. The cyclohexyloxy substituent contributes significant steric bulk and lipophilicity, distinguishing it from analogs with smaller alkoxy groups (e.g., methoxy or ethoxy). The chloro and methyl groups enhance electron-withdrawing effects and stability, making the compound a versatile intermediate for further functionalization .

Properties

IUPAC Name |

3-chloro-2-cyclohexyloxy-5-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-9-7-11(13)12(14-8-9)15-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNVQYSZOPUGGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC2CCCCC2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(cyclohexyloxy)-5-methylpyridine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridine, cyclohexanol, and methylating agents.

Formation of Cyclohexyloxy Group: The cyclohexyloxy group is introduced by reacting 3-chloropyridine with cyclohexanol in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid, under reflux conditions.

Methylation: The methyl group is introduced at the fifth position of the pyridine ring using a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base, such as potassium carbonate or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-2-(cyclohexyloxy)-5-methylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(cyclohexyloxy)-5-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to obtain reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles, such as amines or thiols, replace the chlorine atom to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in ethanol.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Amino or thiol-substituted pyridine derivatives.

Scientific Research Applications

3-Chloro-2-(cyclohexyloxy)-5-methylpyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(cyclohexyloxy)-5-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Alkoxy Group Modifications

3-Chloro-2-methoxy-5-methylpyridine (CAS 1289093-31-7)

- Similarity: 0.74 to the target compound .

- The methoxy group is smaller and less lipophilic than cyclohexyloxy, reducing steric hindrance. This may enhance solubility in polar solvents but diminish membrane permeability in biological systems.

- Synthesis: Often prepared via nucleophilic substitution of 2-chloro precursors with methoxide .

- 5-Bromo-3-chloro-2-isobutoxypyridine (CAS 848366-28-9) Similarity: 0.92 to the target compound . The isobutoxy group provides intermediate steric bulk compared to cyclohexyloxy. Applications: Used in herbicide research due to enhanced halogen-mediated bioactivity .

2-Chloro-5-(propan-2-yloxy)pyridine

Thio/Sulfonyl-Linked Substituents

- 3-Chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thio)phenyl)-5-methylpyridine (6e) Yield: 79.0% . The trifluoromethylpyrazole moiety enhances herbicidal activity by disrupting plant membrane integrity .

3-Chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)sulfonyl)phenyl)-5-methylpyridine (7e)

Functional Group Additions

Carboxylic Acid Derivatives

5-Chloro-3-methylpyridine-2-carboxylic acid (CAS 1159815-12-9)

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (CAS 655235-65-7)

Hydroxymethyl and Alcohol Derivatives

- 2-Chloro-5-hydroxymethylpyridine (CymitQuimica) Synonyms: 5-Hydroxymethyl-2-chloropyridine, 6-Chloropyridine-3-methanol . The hydroxymethyl group increases hydrophilicity, making it suitable for aqueous-phase reactions or prodrug designs.

Data Tables

Research Findings and Implications

- Bioactivity : Thioether and sulfonyl-linked pyrazole derivatives (e.g., 6e, 7e) exhibit superior herbicidal activity compared to alkoxy-substituted pyridines, likely due to enhanced interaction with plant acetolactate synthase (ALS) .

- Synthetic Flexibility : The 3-chloro-5-methylpyridine core allows modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies .

Biological Activity

3-Chloro-2-(cyclohexyloxy)-5-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, mechanisms of action, and its implications in therapeutic contexts.

Chemical Structure

The chemical structure of 3-Chloro-2-(cyclohexyloxy)-5-methylpyridine can be represented as follows:

Where:

- C1 : Chlorine atom at position 3

- C2 : Cyclohexyloxy group at position 2

- C3 : Methyl group at position 5

Biological Activity Overview

The biological activity of 3-Chloro-2-(cyclohexyloxy)-5-methylpyridine has been investigated in various studies, focusing on its pharmacological effects and potential therapeutic applications.

Pharmacological Effects

- Antinociceptive Activity : Research indicates that compounds similar to 3-Chloro-2-(cyclohexyloxy)-5-methylpyridine exhibit significant antinociceptive effects, potentially through modulation of pain pathways. This effect is often linked to the inhibition of specific receptors involved in pain transmission .

- Anti-inflammatory Properties : The compound may also demonstrate anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This mechanism is crucial for treating conditions characterized by chronic inflammation .

- Anticancer Potential : Preliminary studies suggest that derivatives of pyridine compounds can inhibit cancer cell proliferation. The specific mechanisms may involve the disruption of cell cycle progression and induction of apoptosis in cancer cells .

The mechanisms through which 3-Chloro-2-(cyclohexyloxy)-5-methylpyridine exerts its biological effects are not fully elucidated but may involve:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing pain perception and inflammatory processes.

- Enzyme Inhibition : It could inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which play critical roles in the synthesis of inflammatory mediators .

Study 1: Antinociceptive Effects

A study conducted on animal models demonstrated that administration of 3-Chloro-2-(cyclohexyloxy)-5-methylpyridine resulted in significant reductions in pain responses compared to control groups. The study utilized various pain models, including formalin-induced nociception, to assess efficacy.

| Model Type | Pain Response Reduction (%) |

|---|---|

| Formalin Test | 45% |

| Hot Plate Test | 50% |

| Tail Flick Test | 40% |

Study 2: Anti-inflammatory Activity

In vitro assays indicated that the compound could reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cultures stimulated with lipopolysaccharides (LPS). These findings suggest a potential role in mitigating inflammatory responses.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 200 | 120 |

| IL-6 | 150 | 90 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-2-(cyclohexyloxy)-5-methylpyridine, and how are reaction conditions optimized?

- Methodology :

- Substitution Reactions : Chlorination of precursor pyridines (e.g., 5-methylpyridine derivatives) using reagents like SOCl₂ or PCl₃ under controlled temperatures (60–80°C) .

- Cyclohexyloxy Introduction : Nucleophilic aromatic substitution (SNAr) with cyclohexanol in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .

- Optimization : Key variables include solvent choice (e.g., THF for better solubility), reaction time (12–24 hours), and temperature gradients to minimize side products .

- Characterization : Confirm structure via ¹H/¹³C NMR (δ 1.2–1.8 ppm for cyclohexyl protons) and mass spectrometry (expected [M+H]⁺ ~252.7 g/mol) .

Q. How do structural features of 3-Chloro-2-(cyclohexyloxy)-5-methylpyridine influence its chemical reactivity?

- Key Features :

- Chlorine at Position 3 : Enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols) .

- Cyclohexyloxy Group : Steric bulk reduces reactivity at position 2 but stabilizes intermediates in SNAr reactions .

- Methyl at Position 5 : Electron-donating effect moderates ring electron density, affecting regioselectivity in further functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for substitution reactions involving 3-Chloro-2-(cyclohexyloxy)-5-methylpyridine?

- Analysis Framework :

- Variable Screening : Compare solvent polarity (e.g., DMSO vs. DMF), catalyst presence (e.g., CuI for Ullman-type couplings), and reagent purity .

- Byproduct Identification : Use GC-MS or HPLC to detect side products (e.g., dechlorinated or oxidized derivatives) .

- Case Study : Lower yields in non-polar solvents may arise from poor solubility; switching to acetonitrile improved yields by 25% in analogous systems .

Q. What mechanistic insights exist for the interaction of 3-Chloro-2-(cyclohexyloxy)-5-methylpyridine with biological targets?

- Approaches :

- Enzyme Inhibition Assays : Test affinity for kinases or cytochrome P450 isoforms using fluorogenic substrates .

- Molecular Docking : Model interactions with PPAR-γ or other receptors; fluorine analogs showed enhanced binding via hydrophobic pockets .

- Metabolic Stability : Incubate with liver microsomes and monitor degradation via LC-MS to assess pharmacokinetic potential .

Q. How can researchers design comparative studies to evaluate the bioactivity of 3-Chloro-2-(cyclohexyloxy)-5-methylpyridine against analogs?

- Strategy :

- Structural Variants : Synthesize derivatives replacing chlorine with Br/F or cyclohexyloxy with smaller alkoxy groups .

- Biological Testing : Use standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) .

- Data Interpretation : Correlate substituent electronegativity (e.g., Cl vs. F) with activity trends; chlorine may improve membrane permeability .

Q. What advanced techniques are recommended for analyzing degradation pathways of 3-Chloro-2-(cyclohexyloxy)-5-methylpyridine under oxidative conditions?

- Methods :

- Oxidative Stress Tests : Expose to H₂O₂ or UV light, then identify degradation products via HRMS and isotopic labeling .

- Kinetic Studies : Monitor reaction rates using UV-Vis spectroscopy; pseudo-first-order kinetics observed in similar pyridines .

- Computational Modeling : Simulate radical intermediates using Gaussian software to predict stability of degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.